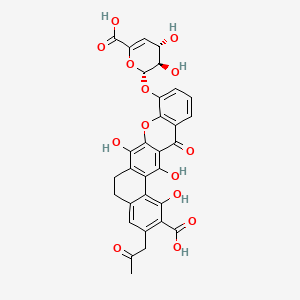
Antitubercular agent-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-14 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-14 typically involves a series of chemical reactions that include condensation, cyclization, and substitution reactions. For instance, one common synthetic route involves the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Antitubercular agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antitubercular agent-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies to understand the biological processes involved in tuberculosis infection.
Medicine: Investigated for its potential to treat drug-resistant strains of tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mecanismo De Acción
Antitubercular agent-14 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, thereby blocking their activity and preventing the bacteria from replicating .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another antitubercular agent that also inhibits mycolic acid synthesis.
Rifampicin: Works by inhibiting bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Uniqueness
Antitubercular agent-14 is unique in its specific targeting of enzymes involved in mycolic acid synthesis, making it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Propiedades
Fórmula molecular |
C20H27ClN2 |
|---|---|
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |
InChI |
InChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3 |
Clave InChI |
WAVPZOUSDXJJIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



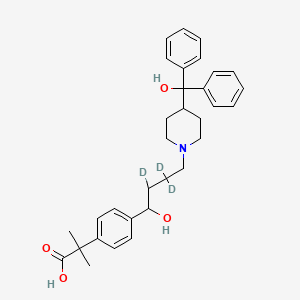

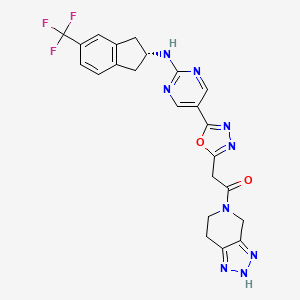
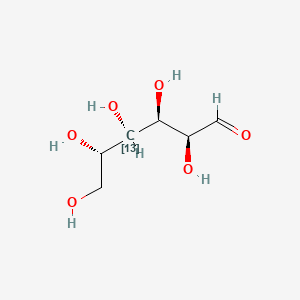
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
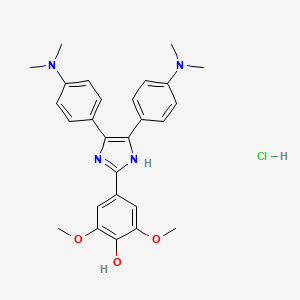

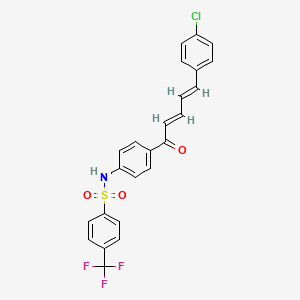
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
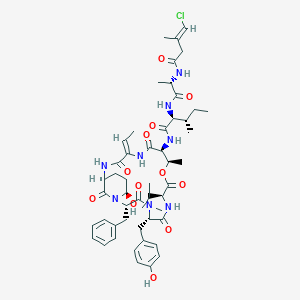
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)
